molecular formula C11H15NO B13044649 (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13044649
M. Wt: 177.24 g/mol
InChI Key: NNXHBPIAZMDRQC-SNVBAGLBSA-N
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Description

However, extensive information is available for the structurally analogous compound (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl (CAS: 2177264-44-5), which serves as the basis for this comparison.

This compound is a chiral dihydrobenzofuran-3-amine derivative with a trifluoromethoxy substituent at position 5. Its molecular formula is C₉H₉ClF₃NO₂, with a molecular weight of 255.62 g/mol . It is classified as a research-grade chemical, stored at room temperature under inert atmospheres, and available at 95% purity .

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(3S)-5-propan-2-yl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C11H15NO/c1-7(2)8-3-4-11-9(5-8)10(12)6-13-11/h3-5,7,10H,6,12H2,1-2H3/t10-/m1/s1

InChI Key

NNXHBPIAZMDRQC-SNVBAGLBSA-N

Isomeric SMILES

CC(C)C1=CC2=C(C=C1)OC[C@H]2N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCC2N

Origin of Product

United States

Preparation Methods

The synthesis of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine can be achieved through several synthetic routes One common method involves the cyclization of appropriate precursors under specific reaction conditions For instance, the starting material can be a substituted phenol, which undergoes cyclization in the presence of a suitable catalyst to form the dihydrobenzofuran ring

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed to introduce different substituents at the amine group or other positions on the benzofuran ring. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives with altered functional groups.

Scientific Research Applications

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of neurological disorders or as an antimicrobial agent.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Dihydrobenzofuran-3-amine Derivatives

The following table compares (3S)-5-(trifluoromethoxy)-2,3-dihydrobenzo[b]furan-3-ylamine HCl with structurally related compounds from the evidence, focusing on substituents, physicochemical properties, and commercial specifications:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Purity Price (USD) Hazard Statements
(3S)-5-(Trifluoromethoxy)-... HCl (2177264-44-5) 5-CF₃O C₉H₉ClF₃NO₂ 255.62 95% $1,422.00/1g H302, H315, H319, H335
(S)-2,3-Dihydrobenzofuran-3-amine HCl (A758162) None C₈H₁₀ClNO 171.63 97% $391.00/100mg Not specified
2,3-Dihydrobenzofuran-3-amine HCl (860689-81-2) None C₈H₁₀ClNO 171.63 98% $507.00/5g Not specified
(S)-6-Chloro-... HCl (2250243-15-1) 6-Cl C₈H₉Cl₂NO 206.07 95% Not listed Not specified
(R)-Methyl 3-amino-... carboxylate HCl (2241594-15-8) 5-COOCH₃ C₁₀H₁₂ClNO₃ 229.66 95% Not listed Not specified

Key Observations:

The methyl ester (COOCH₃) in the carboxylate derivative adds polarity, likely improving aqueous solubility relative to the hydrophobic CF₃O group .

Commercial Specifications :

  • The trifluoromethoxy compound is significantly more expensive ($1,422.00/1g) than unsubstituted analogs ($391.00/100mg), reflecting synthetic complexity and demand .
  • All compounds are stored at room temperature, but the trifluoromethoxy variant requires an inert atmosphere to prevent degradation .

Safety Profile :

  • The trifluoromethoxy derivative carries multiple hazard warnings (e.g., H335 for respiratory irritation), whereas hazards for other analogs are unspecified in the evidence .

Research Implications and Limitations

  • Synthetic Challenges : Introducing trifluoromethoxy groups typically demands specialized reagents (e.g., trifluoromethylation agents), making this compound costlier and less accessible than simpler derivatives .
  • Data Gaps: No spectral (NMR, MS) or solubility data are provided for the trifluoromethoxy compound, limiting mechanistic insights .

Biological Activity

(3S)-5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine, also known as 5-(Methylethyl)-2,3-dihydrobenzo[b]furan-3-amine, is an organic compound classified as a dihydrobenzofuran derivative. It possesses a unique structural configuration characterized by a benzo[b]furan ring system with an amine group at the 3-position and a methylethyl substituent at the 5-position. This compound has garnered interest due to its potential therapeutic properties, particularly in the fields of anti-inflammatory and anticancer research.

  • Molecular Formula : C₁₁H₁₅N₁O
  • Molecular Weight : 177.24 g/mol
  • CAS Number : 1272737-07-1

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, modulating their activity. The proposed mechanism of action involves binding to molecular targets that influence signal transduction pathways and cellular responses, potentially leading to various biological effects such as:

  • Anti-inflammatory effects
  • Anticancer properties

Anti-inflammatory Activity

Research indicates that compounds within the benzofuran class exhibit significant anti-inflammatory properties. For instance, related benzofurans have shown inhibition of pro-inflammatory mediators such as NO, PGE₂, TNF-α, and IL-1β in various in vitro models. The activity of this compound may similarly inhibit these mediators, contributing to its potential therapeutic applications in inflammatory diseases.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique AspectsBiological Activity
5-Methoxy-2,3-dihydrobenzofuran-3-amineMethoxy group instead of methylethylDifferent biological activity profilesModerate anti-inflammatory
6-(Dimethylamino)benzofuran-2-carboxylic acidDimethylamino group at position 6Potentially different pharmacological effectsAnticancer activity
N-(2-Acetyl-1-benzofuran-3-yl)-2-chloroacetamideAcetyl and chloroacetamide substituentsDistinct reactivity patternsLimited data available

Case Studies and Research Findings

  • Study on Benzofurans : A comprehensive review highlighted the biological activities of various benzofurans, noting their potential as anti-inflammatory and anticancer agents. The review emphasized the need for further investigation into their mechanisms and therapeutic applications .
  • In Vitro Studies : In vitro assays have been conducted on related compounds to assess their effects on cell proliferation and inflammatory markers. These studies provide foundational data supporting the exploration of this compound's biological activities .

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